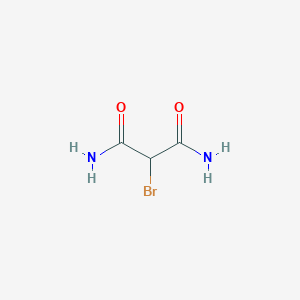
2-Bromopropanediamide
Übersicht
Beschreibung
Vorbereitungsmethoden
AT-527 ist ein oral bioverfügbares Hemisulfatsalz von AT-511. So wird es synthetisiert:
Synthese von AT-511: AT-511 ist der Vorläufer von AT-527. Es durchläuft mehrere Schritte, um das aktive Nukleotidtriphosphat, AT-9010, zu bilden.
Metabolismus: AT-511 wird in vivo zu AT-9010 metabolisiert, das als RNA-Polymerase-Inhibitor wirkt und die Virusreplikation stört.
Analyse Chemischer Reaktionen
Reaktionen: AT-527 nimmt an verschiedenen Reaktionen teil, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der Reaktionsart ab. Zum Beispiel
Hauptprodukte: Diese Reaktionen führen zu modifizierten Formen von AT-527, die seine antivirale Aktivität beeinflussen.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von AT-527 erstrecken sich über mehrere Bereiche:
Virologie: Untersuchung seiner Wirksamkeit gegen verschiedene Viren, einschließlich SARS-CoV-2.
Medizin: Bewertung seines Potenzials als orales Antiviral zur Behandlung von COVID-19.
Chemie: Untersuchung seines Wirkmechanismus und seiner Wechselwirkungen mit viraler RNA-Polymerase.
5. Wirkmechanismus
Inhibition der RNA-Polymerase: AT-9010, die aktive Form von AT-527, hemmt die virale RNA-abhängige RNA-Polymerase und stört die Virusreplikation.
Molekularziele: Virale RNA-Polymerase und zugehörige Pfade.
Wirkmechanismus
RNA Polymerase Inhibition: AT-9010, the active form of AT-527, inhibits viral RNA-dependent RNA polymerase, disrupting viral replication.
Molecular Targets: Viral RNA polymerase and associated pathways.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die einzigartigen Eigenschaften von AT-527 unterscheiden es von anderen Verbindungen.
Ähnliche Verbindungen: Obwohl AT-527 herausragt, gibt es andere antivirale Nukleotid-Analoga wie Remdesivir und Sofosbuvir.
Eigenschaften
IUPAC Name |
2-bromopropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUUJSOUXNTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533619 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-67-0 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


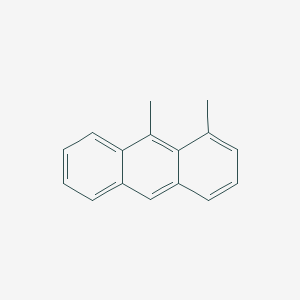


![S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate](/img/structure/B75637.png)
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
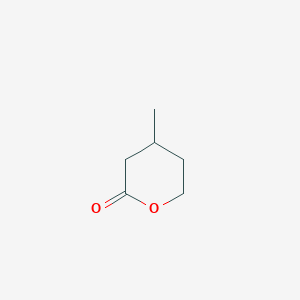

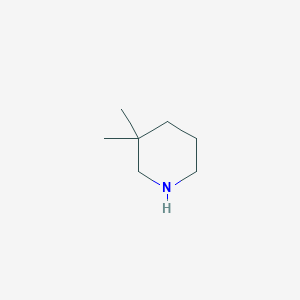
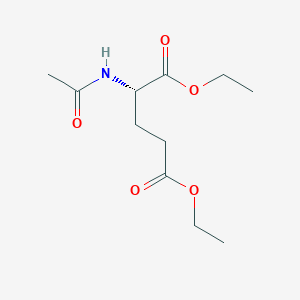
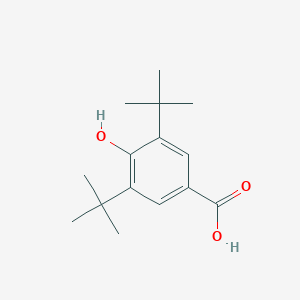

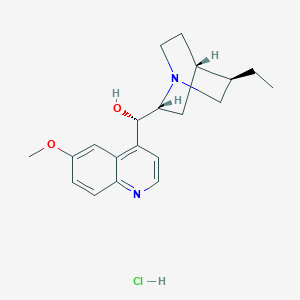
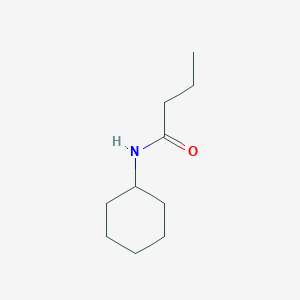
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
